molecular formula C9H7BrFNO B13911026 3-Bromo-2-ethoxy-5-fluorobenzonitrile

3-Bromo-2-ethoxy-5-fluorobenzonitrile

Cat. No.: B13911026
M. Wt: 244.06 g/mol
InChI Key: OVSZDOUFOMFLAS-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFNO It is a derivative of benzonitrile, featuring bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, fluorination, and ethoxylation of benzonitrile derivatives. One common method includes the use of 3-fluorobenzonitrile as a starting material, which undergoes bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromine atom . The ethoxy group can be introduced through a nucleophilic substitution reaction using ethoxide ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the ethoxy group under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitrile derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromo-2-ethoxy-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific bioactive molecule synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-ethoxy-5-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents, which provide distinct reactivity and enable selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-fluorobenzonitrile

InChI

InChI=1S/C9H7BrFNO/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-4H,2H2,1H3

InChI Key

OVSZDOUFOMFLAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)C#N

Origin of Product

United States

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